molecular formula C21H26N2O4S B505875 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

Cat. No.: B505875
M. Wt: 402.5g/mol
InChI Key: FBCUHLMBHNADKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, an ethoxyphenyl group, and a cyclohexanecarboxamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves a multi-step process:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.

    Coupling Reaction: The 4-ethoxybenzenesulfonyl chloride is then reacted with 4-aminophenylcyclohexanecarboxamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyaniline.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

    Pathways: It may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide
  • N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-naphthalenesulfonamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclohexanecarboxamide group provides additional steric hindrance, affecting its interaction with biological targets and its overall stability in chemical reactions.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C21H26N2O4S/c1-2-27-19-12-8-18(9-13-19)23-28(25,26)20-14-10-17(11-15-20)22-21(24)16-6-4-3-5-7-16/h8-16,23H,2-7H2,1H3,(H,22,24)

InChI Key

FBCUHLMBHNADKN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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